2-o-Tolyl-pyrrolidine oxalic acid salt
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Overview
Description
2-o-Tolyl-pyrrolidine oxalic acid salt is a chemical compound with the molecular formula C13H17NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-o-Tolyl-pyrrolidine oxalic acid salt typically involves the reaction of 2-o-Tolyl-pyrrolidine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process involves dissolving 2-o-Tolyl-pyrrolidine in a suitable solvent, such as ethanol or methanol, and then adding oxalic acid. The mixture is stirred and heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-o-Tolyl-pyrrolidine oxalic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo substitution reactions where the tolyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly used.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-o-Tolyl-pyrrolidine oxalic acid salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of 2-o-Tolyl-pyrrolidine oxalic acid salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-o-Tolyl-pyrrolidine hydrochloride
- 2-(2-Methylphenyl)-pyrrolidine
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
2-o-Tolyl-pyrrolidine oxalic acid salt is unique due to its specific structural features and reactivity. The presence of the oxalic acid salt enhances its solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
2-(2-methylphenyl)pyrrolidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.C2H2O4/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;3-1(4)2(5)6/h2-3,5-6,11-12H,4,7-8H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKUMZRMXBNWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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